molecular formula C9H19N3O B2635196 3-(4-Methylpiperidin-1-yl)propanehydrazide CAS No. 328085-16-1

3-(4-Methylpiperidin-1-yl)propanehydrazide

Cat. No.: B2635196
CAS No.: 328085-16-1
M. Wt: 185.271
InChI Key: OAVRRDMTPUMOED-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)propanehydrazide is a heterocyclic hydrazide derivative featuring a piperidine ring substituted with a methyl group at the 4-position.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8-2-5-12(6-3-8)7-4-9(13)11-10/h8H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVRRDMTPUMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Methylpiperidin-1-yl)propanehydrazide typically involves the reaction of 4-methylpiperidine with a suitable hydrazide precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production.

Chemical Reactions Analysis

3-(4-Methylpiperidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 3-(4-Methylpiperidin-1-yl)propanehydrazide with analogs differing in substituents on the piperidine/piperazine ring or hydrazide moiety:

Compound Name Substituent on Piperidine/Piperazine Yield (%) Melting Point (°C) HRMS [M+H]+ (Found) Key References
This compound 4-Methyl N/A N/A N/A -
3-(4-Phenylpiperidin-1-yl)propanehydrazide (3d/5c) 4-Phenyl 81–87 112–114 248.1761
3-(4-Benzylpiperidin-1-yl)propanehydrazide (3h/5d) 4-Benzyl 43–87 110–112 262.1913
3-(4-(4-Fluorophenyl)piperazin-1-yl)propanehydrazide (3b) 4-Fluorophenyl (piperazine) 58 114–115 267.1620
3-(4-Methylpiperazin-1-yl)propanehydrazide 4-Methyl (piperazine) N/A N/A Theoretical: C8H18N4O

Key Observations :

  • However, aromatic groups (e.g., phenyl, benzyl) may improve cholinesterase inhibitory activity due to π-π interactions with enzyme active sites .
  • Melting Points : Analogs with aromatic substituents (e.g., 3h, 112°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular interactions .
  • Synthetic Yields : Benzyl-substituted derivatives (e.g., 3h) show lower yields (43%) compared to phenyl analogs (87%), possibly due to steric challenges during crystallization .
Cholinesterase Inhibition
  • Active Analogs : Compounds like 3-(4-Phenylpiperidin-1-yl)propanehydrazide (IC50: 0.69–11.62 µM for AChE inhibition) demonstrate that aromatic substituents enhance activity, likely via hydrophobic binding in the enzyme’s active site .
  • 4-Methylpiperidinyl vs. Piperazine Derivatives : Piperazine-based analogs (e.g., 3b) exhibit moderate activity, but substitution on piperidine (e.g., 4-methyl) may alter selectivity between AChE and BuChE .
Antioxidant and Neuroprotective Effects
  • Methoxy-Substituted Analogs : Derivatives like N′-(1-(naphthalen-1-yl)ethylidene)propanehydrazide show 1.4-fold higher antioxidant activity than ascorbic acid, attributed to electron-donating methoxy groups .
  • Neurotoxicity : QSTR studies indicate that lower lipophilicity (logP) and dipole moments reduce neurotoxicity. The 4-methyl group may offer a favorable balance compared to polar substituents (e.g., hydroxybenzylidene) .
Anticancer Activity
  • Glioblastoma Selectivity : Analogs with fluorophenyl or naphthalene moieties exhibit higher cytotoxicity against U-87 glioblastoma cells (e.g., IC50: <10 µM) compared to triple-negative breast cancer cells, suggesting tissue-specific uptake mechanisms .

Biological Activity

3-(4-Methylpiperidin-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into the compound's mechanisms, applications in various therapeutic areas, and relevant research findings.

  • Molecular Formula : C9H20N2
  • Molecular Weight : 156.27 g/mol
  • CAS Number : 6241-30-1

This compound features a piperidine ring, which is known for its role in biological activity, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazide functional group may facilitate hydrogen bonding and electrostatic interactions with active sites, influencing enzyme activities or receptor binding affinities.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, piperidine derivatives showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in Alzheimer's disease treatment . By inhibiting these enzymes, the compound could potentially enhance cholinergic transmission, offering therapeutic benefits in neurodegenerative diseases.

Pain Management

Research has indicated that piperidine-based compounds can act as dual agonists for μ-opioid and σ1 receptors, which are involved in pain modulation . This suggests that this compound may have applications in neuropathic pain management.

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that piperidine derivatives can induce apoptosis in cancer cells more effectively than traditional agents .
Malawska & Gobec (2022)Explored multi-targeted approaches using piperidine derivatives for Alzheimer's treatment, highlighting their role in inhibiting AChE .
Chen et al. (2022)Investigated the analgesic potential of piperidine analogs as dual receptor agonists, suggesting a pathway for pain relief therapies .

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